2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6,8-trimethylquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in biological research.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester and its derivatives involves interactions with various molecular targets and pathways:
Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The specific pathways affected depend on the biological context, but common pathways include those involved in cell signaling, metabolism, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
- 2,7,8-Trimethylquinoline-3-carboxylic acid ethyl ester
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2,6,8-trimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-9(2)6-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLPWMPCOZQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588936 |
Source
|
Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-48-3 |
Source
|
Record name | Ethyl 2,6,8-trimethyl-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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